molecular formula C23H15FO4 B5216306 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B5216306
M. Wt: 374.4 g/mol
InChI Key: SLONDQIFELWUPB-UHFFFAOYSA-N
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Description

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H15FO4 and a molecular weight of 374.372 g/mol . This compound is part of the chromen-2-one family, which is known for its diverse biological activities and applications in various fields of research.

Properties

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FO4/c24-17-8-6-16(7-9-17)21(25)14-27-18-10-11-19-20(15-4-2-1-3-5-15)13-23(26)28-22(19)12-18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLONDQIFELWUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 4-fluorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
  • 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
  • 4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one

Uniqueness

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and potential biological activity compared to similar compounds .

Biological Activity

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, commonly referred to as a chromenone derivative, is a synthetic organic compound known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C23H15FO4
  • CAS Number : 307547-15-5
  • IUPAC Name : 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenylchromen-2-one

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.
  • Receptor Modulation : It can modulate the activity of receptors related to pain and inflammation, potentially offering therapeutic benefits in conditions such as arthritis and neuropathic pain.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Antinociceptive Effects

A study investigated the antinociceptive effects of this compound using various pain models in rodents. The results indicated significant pain relief comparable to standard analgesics, suggesting its potential as an alternative treatment for pain management.

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF7 (breast cancer)
  • HL-60 (leukemia)

The compound exhibited dose-dependent cytotoxicity, leading to apoptosis in cancer cells. Notably, it demonstrated a higher selectivity for malignant cells over normal cells, indicating a promising therapeutic window for cancer treatment.

Case Study 1: Pain Management

In a clinical trial involving patients with chronic pain conditions, participants receiving treatment with the compound reported a significant reduction in pain scores compared to the placebo group. These findings support its potential use as a novel analgesic agent.

Case Study 2: Cancer Treatment

A recent investigation into the effects of this chromenone derivative on tumor growth in xenograft models revealed that it significantly inhibited tumor progression and induced apoptosis in cancer cells. The study highlighted its mechanism involving the modulation of apoptotic pathways and cell cycle arrest.

Data Summary

Activity Effect Model/Cell Line Reference
AntinociceptiveSignificant pain reliefRodent models
CytotoxicityDose-dependent apoptosisA549, MCF7, HL-60
Tumor InhibitionReduced tumor growthXenograft models

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